molecular formula C11H9F3O3 B153913 Ethyl 2,4,5-trifluorobenzoylacetate CAS No. 98349-24-7

Ethyl 2,4,5-trifluorobenzoylacetate

Cat. No. B153913
CAS RN: 98349-24-7
M. Wt: 246.18 g/mol
InChI Key: OTCJYVJORKMTHX-UHFFFAOYSA-N
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Patent
US06987199B2

Procedure details

To a stirred suspension of 125 mg of zinc dust in 5.0. of tetrahydrofuran was added 11.0 mg of methanesulfonic acid and the mixture was heated at reflux. To the mixture was added 200 mg of 2,4,5-trifluorobenzonitrile, and subsequently 276 mg of ethyl bromoacetate was added dropwise over 1 hour. After the completion of the addition, the mixture was stirred at reflux for further 0.5 hour. The reaction mixture was cooled to 0 to 10° C., 1. of 3N aqueous hydrochloric acid solution was added, and the mixture was slowly warmed to room temperature. The reaction solution was stirred for 2 hours. Tetrahydrofuran was removed by distillation under reduced pressure. The residue was extracted with ethyl acetate and purified by silica gel column chromatography (eluent: ethylacetate/n-hexane= 1/10, v/v) to give the title compound in a yield of 80% (250 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mg
Type
catalyst
Reaction Step Three
Quantity
11 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
CS(O)(=O)=[O:3].[F:6][C:7]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:8]=1[C:9]#N.Br[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].Cl>[Zn].O1CCCC1>[F:6][C:7]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:8]=1[C:9]([CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])=[O:3]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)F)F
Name
Quantity
276 mg
Type
reactant
Smiles
BrCC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
125 mg
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
11 mg
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
was added dropwise over 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for further 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran was removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)CC(=O)OCC)C=C(C(=C1)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.